

Application Notes and Protocols for In Vivo Electrophysiology Studies with Emraclidine

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Compound of Interest

Compound Name: *Emraclidine*

Cat. No.: *B8176116*

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These application notes provide a comprehensive overview of the in vivo electrophysiological investigation of **Emraclidine**, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The provided protocols are based on established methodologies for studying M4 PAMs in preclinical animal models and are intended to serve as a detailed guide for researchers.

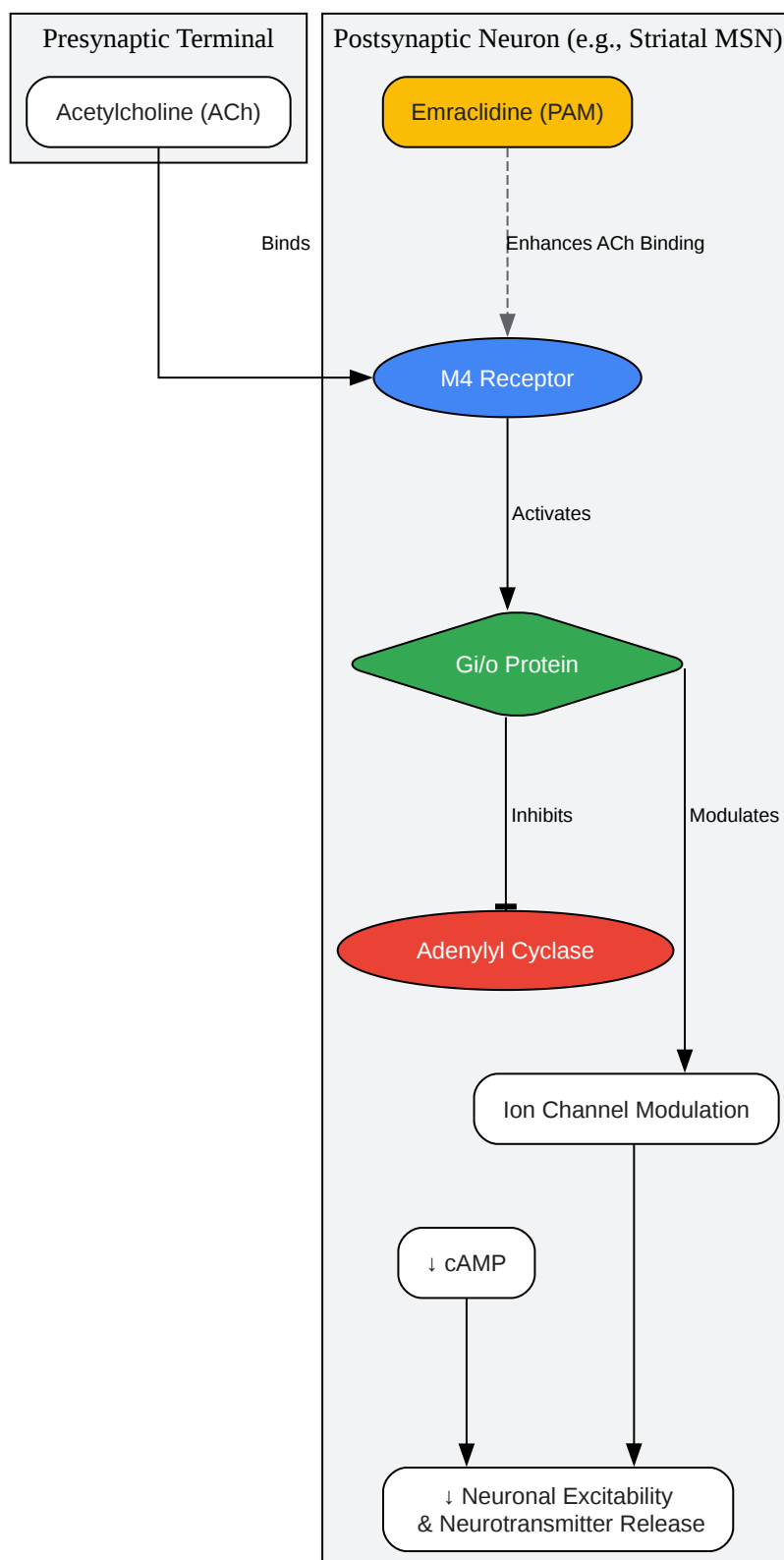
Introduction

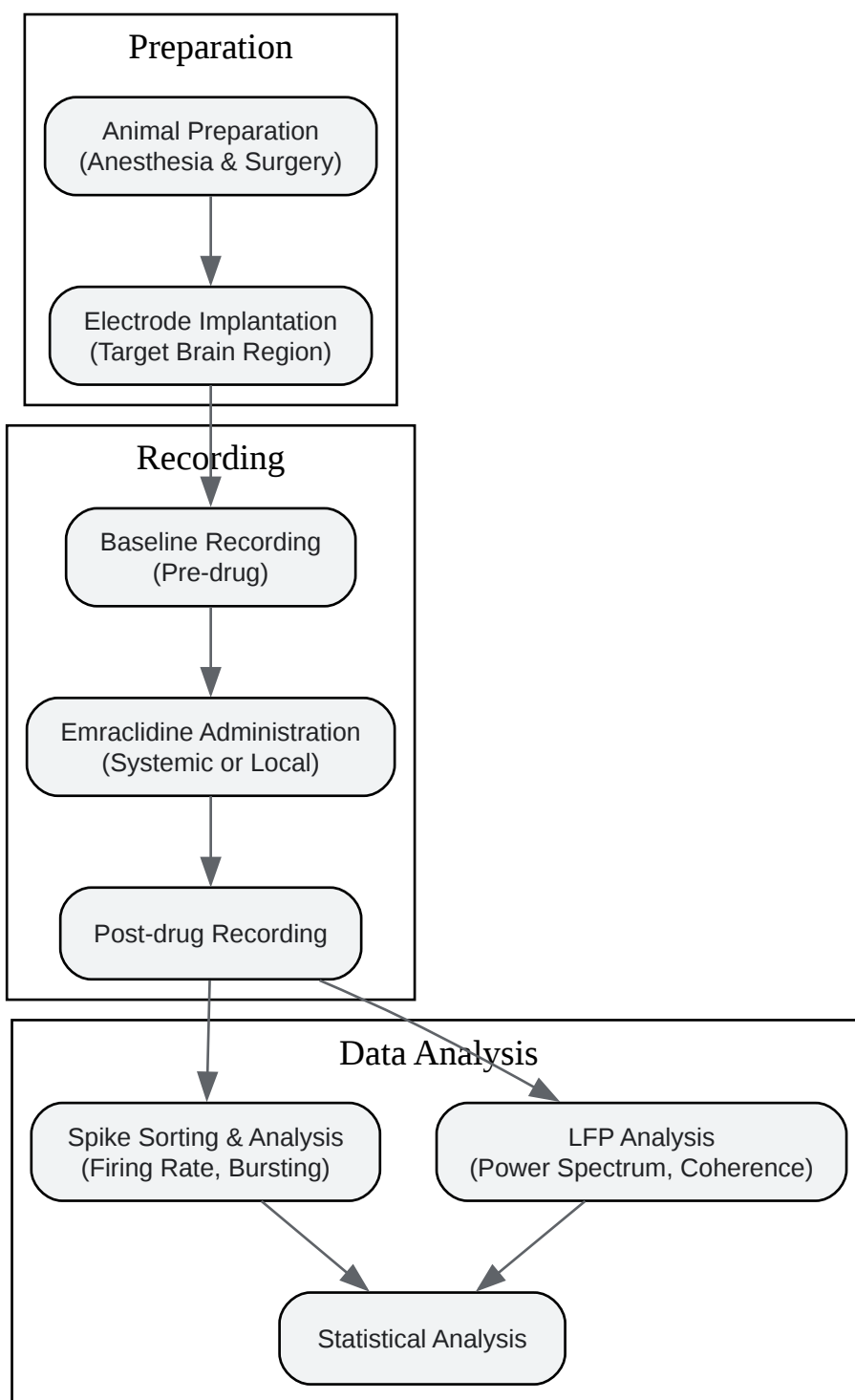
Emraclidine (CVL-231) is an investigational drug that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.^{[1][2][3]} This selective mechanism of action is hypothesized to offer a novel approach to treating neuropsychiatric disorders, such as schizophrenia, by modulating dopamine signaling in the striatum without directly blocking dopamine D2 receptors.^{[1][4]} In vivo electrophysiology studies are critical for elucidating the functional consequences of M4 receptor modulation by **Emraclidine** on neuronal circuits implicated in these disorders.

Mechanism of Action and Signaling Pathway

Emraclidine enhances the effect of acetylcholine (ACh) on the M4 receptor, which is predominantly expressed on striatal medium spiny neurons (MSNs). Activation of the M4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

This cascade ultimately results in a reduction of neuronal excitability and neurotransmitter release. In the striatum, this is thought to indirectly regulate dopamine release, offering a potential mechanism for its antipsychotic effects.





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References

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